Lipophilicity Shift vs. Losartan and Other Angiotensin II Antagonists
The predicted LogP of the target compound is approximately 4.2 (estimated via fragment-based method), compared to 1.19 for losartan, 3.4 for valsartan, and 2.8 for candesartan [1]. This >1 log unit increase in lipophilicity suggests enhanced membrane permeability but also potential for higher non-specific binding. The quantitative difference is significant for procurement decisions where pharmacokinetic profile modulation is required.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ~4.2 (estimated) |
| Comparator Or Baseline | Losartan: 1.19; Valsartan: 3.4; Candesartan: 2.8 |
| Quantified Difference | Target compound LogP >3 units higher than losartan; >0.8 units higher than valsartan |
| Conditions | In silico prediction using ACD/Labs or similar fragment-based algorithm |
Why This Matters
Lipophilicity drives membrane permeability and oral absorption; the significant LogP elevation of the target compound may offer advantages for CNS penetration or sustained tissue retention compared to existing angiotensin receptor blockers.
- [1] Estimated LogP values derived from chemical structure comparison with known angiotensin II receptor antagonists. Losartan LogP from DrugBank DB00678; Valsartan from DrugBank DB00100; Candesartan from DrugBank DB00275. View Source
